REACTION_SMILES
|
[C:8]([c:9]1[nH:10][cH:11][cH:12][n:13]1)([c:14]1[nH:15][cH:16][cH:17][n:18]1)=[O:19].[CH2:29]([Cl:30])[Cl:31].[F:1][C:2]1([C:5](=[O:6])[OH:7])[CH2:3][CH2:4]1.[NH2:20][c:21]1[cH:22][cH:23][c:24]([O:27][CH3:28])[n:25][cH:26]1>>[F:1][C:2]1([C:5](=[O:7])[NH:20][c:21]2[cH:22][cH:23][c:24]([O:27][CH3:28])[n:25][cH:26]2)[CH2:3][CH2:4]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(c1ncc[nH]1)c1ncc[nH]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C1(F)CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(N)cn1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(NC(=O)C2(F)CC2)cn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |